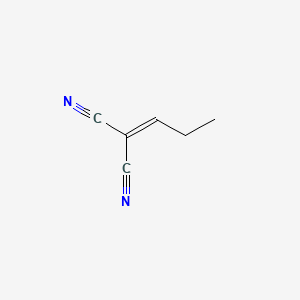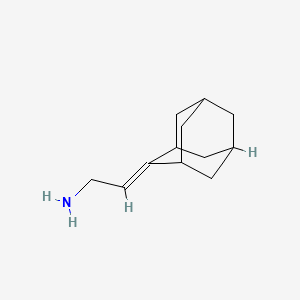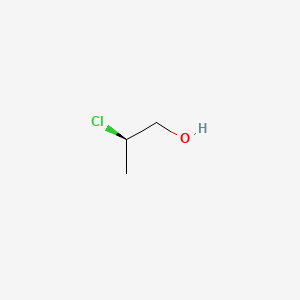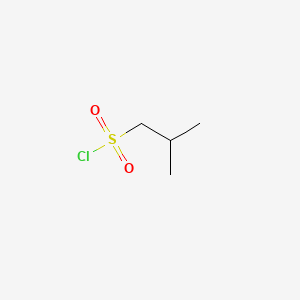
2-(三氟乙酰基)环己酮
描述
2-(Trifluoroacetyl)cyclohexanone is an organic compound with the molecular formula C8H9F3O2 and a molecular weight of 194.15 g/mol. It is frequently used in scientific experiments due to its unique physical and chemical properties. The compound is known for its trifluoromethyl group, which imparts distinct reactivity and stability characteristics.
科学研究应用
2-(Trifluoroacetyl)cyclohexanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is utilized in biochemical assays and studies involving enzyme inhibition.
Medicine: Research into its potential therapeutic effects and drug development is ongoing.
Industry: It finds applications in the production of agrochemicals and specialty chemicals
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trifluoroacetyl)cyclohexanone typically involves the reaction of cyclohexanone with trifluoroacetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of 2-(Trifluoroacetyl)cyclohexanone follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent product quality .
化学反应分析
Types of Reactions: 2-(Trifluoroacetyl)cyclohexanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions include trifluoromethyl-substituted carboxylic acids, alcohols, and various substituted derivatives .
作用机制
The mechanism of action of 2-(Trifluoroacetyl)cyclohexanone involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes and receptors, leading to inhibition or activation of biochemical pathways. The compound’s effects are mediated through its ability to form stable complexes with target molecules .
相似化合物的比较
- 2-(2,2,2-Trifluoroacetyl)cyclohexanone
- 2-(Trifluoroacetyl)cyclohexan-1-one
- 2,2,2-Trifluoro-1-(2-oxocyclohexyl)ethan-1-one
Uniqueness: 2-(Trifluoroacetyl)cyclohexanone is unique due to its specific trifluoromethyl group, which imparts distinct reactivity and stability. This makes it particularly valuable in synthetic chemistry and industrial applications.
属性
IUPAC Name |
2-(2,2,2-trifluoroacetyl)cyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3O2/c9-8(10,11)7(13)5-3-1-2-4-6(5)12/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDFLGIXUFCIELL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C(C1)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90285768 | |
| Record name | 2-(trifluoroacetyl)cyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90285768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
387-89-3 | |
| Record name | 387-89-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42753 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(trifluoroacetyl)cyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90285768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Trifluoroacetyl)cyclohexanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes fluorinated 1,3-diketones, like 2-(Trifluoroacetyl)cyclohexanone, interesting for chemical synthesis?
A1: Fluorinated 1,3-diketones, including 2-(Trifluoroacetyl)cyclohexanone, exhibit unique reactivity compared to their non-fluorinated counterparts. The presence of fluorine atoms significantly alters the electron density distribution within the molecule. [, ] This influences their tautomeric behavior (keto-enol, enol-enol) and leads to unexpected reaction pathways. [, ] Researchers are particularly interested in these compounds for several reasons:
- Versatile Building Blocks: They serve as versatile precursors in the synthesis of various heterocyclic compounds like pyrazoles, benzimidazoles, and 1,7-ketoesters. []
- Metal Complexation: These compounds readily form metal complexes and chelates, making them valuable in coordination chemistry. []
- Halogenation Reactions: They undergo unique halogenation reactions, which can be tuned to introduce halogens selectively. This allows for the synthesis of mono-, di-, and tetrahalogenated products. []
Q2: Can you provide an example of a specific reaction involving 2-(Trifluoroacetyl)cyclohexanone and its significance?
A2: Yes, one notable reaction is the bromination of 2-(Trifluoroacetyl)cyclohexanone. [] Research indicates that using N-bromosuccinimide (NBS) as a brominating agent allows for the selective introduction of bromine atoms at the alpha position of the molecule. [] This is significant because:
Q3: How does the structure of 2-(Trifluoroacetyl)cyclohexanone facilitate the formation of metal complexes?
A3: The structure of 2-(Trifluoroacetyl)cyclohexanone possesses two carbonyl groups (C=O), which act as excellent electron-donating sites. [] These sites can readily coordinate to metal ions, forming stable metal complexes and chelates. [] This property is particularly useful for:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















